molecular formula C24H40N2O7S B12513701 Butenedioic acid; ibutilide

Butenedioic acid; ibutilide

Cat. No.: B12513701
M. Wt: 500.7 g/mol
InChI Key: PAXBPNBQGZYWHP-UHFFFAOYSA-N
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Preparation Methods

Butenedioic acid: can be synthesized through the oxidation of benzene using a vanadium series catalyst at a reaction temperature of 360°C. The resulting maleic anhydride is then absorbed in water, concentrated, and crystallized . Industrial production methods involve similar processes, ensuring high purity and yield.

Ibutilide: is synthesized through a series of chemical reactions involving the formation of its methanesulfonamide structure. The preparation involves the reaction of 4-(4-ethylheptylamino)-1-hydroxybutylbenzene with methanesulfonyl chloride under controlled conditions .

Chemical Reactions Analysis

Butenedioic acid: undergoes various chemical reactions, including:

Ibutilide: primarily undergoes metabolic reactions in the liver, involving oxidation and conjugation. It is metabolized by the cytochrome P450 system, producing several metabolites, one of which retains antiarrhythmic properties .

Mechanism of Action

Butenedioic acid: exerts its effects through its isomers. Maleic acid can form a cyclic anhydride, while fumaric acid participates in the Krebs cycle, contributing to cellular respiration .

Ibutilide: works by activating a slow inward sodium current, which prolongs the action potential and refractory period of myocardial cells. This unique mechanism helps in converting atrial fibrillation and flutter to normal sinus rhythm .

Properties

Molecular Formula

C24H40N2O7S

Molecular Weight

500.7 g/mol

IUPAC Name

but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide

InChI

InChI=1S/C20H36N2O3S.C4H4O4/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)

InChI Key

PAXBPNBQGZYWHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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